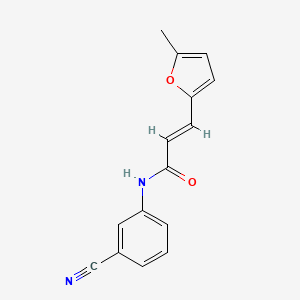

N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(3-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-11-5-6-14(19-11)7-8-15(18)17-13-4-2-3-12(9-13)10-16/h2-9H,1H3,(H,17,18)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEDAFFTXFJVBR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing N 3 Cyanophenyl 3 5 Methyl 2 Furyl Acrylamide

To fully appreciate the scientific interest in N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide, it is essential to understand the roles of its fundamental components within the broader landscape of chemical and pharmaceutical sciences.

This compound belongs to the acrylamide (B121943) class of organic compounds, characterized by a carbon-carbon double bond adjacent to a carbonyl group. This structural feature, known as an α,β-unsaturated carbonyl system, makes acrylamides susceptible to Michael addition reactions, a property that is particularly valuable in the design of targeted covalent inhibitors in medicinal chemistry. ekb.eg

The acrylamide moiety has proven to be a valuable component in the design of novel therapeutic agents, with a wide range of biological activities attributed to its derivatives. These include antitumor, antiviral, anti-inflammatory, and antibacterial properties. ekb.eg A number of approved drugs incorporate the acrylamide structure, highlighting its clinical significance. ekb.eg

Below is an interactive data table of some approved drugs containing the acrylamide moiety:

| Drug Name | Therapeutic Use |

| Entacapone | Parkinson's disease |

| Panobinostat | Multiple myeloma |

| Belinostat | Peripheral T-cell lymphoma |

| Ibrutinib | Myeloid tumors |

This table showcases the therapeutic relevance of the acrylamide scaffold in modern medicine. ekb.eg

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key building block in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comorientjchem.orgutripoli.edu.ly The furan moiety is present in numerous natural products and has been incorporated into various commercially available drugs. utripoli.edu.lysemanticscholar.org The ether oxygen in the furan ring adds polarity and the potential for hydrogen bonding, which can influence a molecule's pharmacokinetic and pharmacodynamic properties. utripoli.edu.lysemanticscholar.org

The cyanophenyl group, a benzene (B151609) ring substituted with a nitrile (-CN) group, also plays a crucial role in contemporary medicinal chemistry and organic synthesis. The nitrile group can act as a hydrogen bond acceptor and can participate in various chemical transformations, making it a versatile functional group in drug design. ekb.eg For instance, the addition of a nitrile group at the alpha carbon of acrylamide can enhance its efficiency in targeting proteins with nucleophilic residues. ekb.eg The cyanophenyl moiety has been incorporated into compounds with anticancer efficacy and farnesyltransferase inhibitors. nih.govnih.gov

The following table summarizes some of the biological activities associated with furan derivatives:

| Biological Activity |

| Antimicrobial (antibacterial, antifungal, antiviral) |

| Anti-inflammatory |

| Analgesic |

| Anticancer |

| Antidepressant |

This table illustrates the diverse therapeutic potential of furan-containing compounds. ijabbr.comorientjchem.orgutripoli.edu.ly

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for investigation. The combination of the reactive acrylamide core, the biologically active furan ring, and the versatile cyanophenyl group points towards potential applications in several areas of therapeutic development.

Based on the known properties of its constituent moieties, potential research trajectories for this compound could include:

Anticancer Drug Discovery: The presence of the acrylamide and furan moieties, both of which are found in compounds with demonstrated anticancer activity, makes this a primary area of interest. ekb.egutripoli.edu.ly

Kinase Inhibition: The acrylamide group is a known pharmacophore for targeted covalent inhibitors of kinases, suggesting that this compound could be explored for its potential to modulate kinase activity. nih.gov

Antimicrobial Agent Development: Furan derivatives have a well-established history of antimicrobial activity, indicating a potential application for this compound in combating bacterial and fungal infections. ijabbr.comorientjchem.org

Anti-inflammatory Research: Both acrylamide and furan derivatives have been associated with anti-inflammatory properties, suggesting that this compound could be a candidate for the development of new anti-inflammatory agents. ekb.egorientjchem.org

The table below outlines these potential research areas and the rationale based on the compound's structural features:

| Potential Research Area | Rationale based on Molecular Moieties |

| Anticancer Activity | Acrylamide and furan derivatives have known anticancer properties. ekb.egutripoli.edu.ly |

| Kinase Inhibition | The acrylamide core is a key feature of many covalent kinase inhibitors. nih.gov |

| Antimicrobial Properties | The furan ring is a common scaffold in antimicrobial agents. ijabbr.comorientjchem.org |

| Anti-inflammatory Effects | Both acrylamide and furan moieties are present in anti-inflammatory compounds. ekb.egorientjchem.org |

Synthetic Methodologies and Chemical Transformations of N 3 Cyanophenyl 3 5 Methyl 2 Furyl Acrylamide

Established Synthetic Routes for Acrylamide (B121943) Scaffolds in Advanced Organic Synthesis

The acrylamide scaffold is a cornerstone in organic synthesis, valued for its reactivity and presence in numerous biologically active compounds and materials. The construction of this functional group has been the subject of extensive research, leading to a variety of reliable and innovative synthetic methods.

General Principles and Modern Approaches to Acrylamide Synthesis

The traditional and most direct method for acrylamide synthesis involves the coupling of an amine with acrylic acid or its derivatives, such as acryloyl chloride. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid, or by converting the acid to a more reactive species.

In recent years, more sophisticated and atom-economical methods have emerged. A notable modern approach is the palladium-catalyzed hydroaminocarbonylation of alkynes. This method offers a modular and efficient route to a wide range of acrylamides, showcasing broad functional group tolerance and high atom efficiency. Another innovative strategy involves the metal-free and Selectfluor-mediated cleavage of C-S bonds in thioethers to access N-substituted acrylamides, providing a facile and efficient pathway to these important derivatives with good functional group tolerance and yields. researchgate.net

Application of Specific Coupling Reactions and Annulation Strategies

The formation of the amide bond in acrylamide synthesis is often achieved through the use of specific coupling reagents that activate the carboxylic acid moiety. A vast array of such reagents has been developed, each with its own advantages in terms of reactivity, selectivity, and compatibility with various functional groups. For challenging couplings, such as those involving electron-deficient anilines, specialized protocols and reagents are often necessary to achieve high yields.

Targeted Synthesis of N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide

The synthesis of the specific target molecule, this compound, requires a strategic approach involving the preparation of key precursors followed by their efficient coupling.

Precursor Synthesis and Strategic Functional Group Introduction

The logical retrosynthetic disconnection of the target molecule points to two primary precursors: 3-(5-methyl-2-furyl)acrylic acid and 3-aminobenzonitrile (B145674).

Synthesis of 3-(5-methyl-2-furyl)acrylic acid: This precursor is accessible through the Knoevenagel condensation of 5-methylfurfural (B50972) with malonic acid. This reaction is typically catalyzed by a base, such as piperidine (B6355638) or pyridine, and proceeds by the coupling of the aldehyde with the active methylene (B1212753) compound, followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Synthesis of 3-aminobenzonitrile: There are several established routes to this precursor. One common method involves the reduction of 3-nitrobenzonitrile. Another approach is the dehydration of 3-aminobenzamide, which can be achieved using reagents like thionyl chloride. nih.gov This reaction proceeds by converting the amide to a nitrile functionality. nih.gov

With both precursors in hand, the final step is the formation of the amide bond to yield this compound. This is typically achieved using standard amide coupling conditions. A carboxylic acid activating agent is employed to facilitate the reaction between the carboxyl group of 3-(5-methyl-2-furyl)acrylic acid and the amino group of 3-aminobenzonitrile.

Optimization of Reaction Conditions for Enhanced Efficiency and Yields

The efficiency and yield of the final amide coupling step are highly dependent on the chosen reaction conditions. A systematic optimization of parameters is crucial to achieve the desired outcome.

Table 1: Key Parameters for Optimization of Amide Coupling Reaction

| Parameter | Description | Considerations |

| Coupling Reagent | Activates the carboxylic acid for nucleophilic attack by the amine. | Common reagents include carbodiimides (e.g., EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). The choice depends on the reactivity of the substrates and the desired reaction conditions. |

| Base | Neutralizes the acid formed during the reaction and can facilitate the deprotonation of the amine. | Tertiary amines such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. |

| Solvent | The medium in which the reaction is carried out. | Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) are typically employed. The choice of solvent can influence reaction rates and solubility of reagents. |

| Temperature | The thermal energy supplied to the reaction. | Reactions are often run at room temperature, but cooling or heating may be necessary to control reactivity or drive the reaction to completion. |

| Reaction Time | The duration for which the reaction is allowed to proceed. | Monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum conversion. |

For the coupling of an acrylic acid with an aniline (B41778) derivative, which can be less nucleophilic, the choice of a more potent coupling reagent might be necessary. Furthermore, careful control of stoichiometry and the order of addition of reagents can significantly impact the yield and purity of the final product.

Derivatization Strategies for this compound Analogs

The structural complexity of this compound offers multiple avenues for derivatization to generate a library of analogs with potentially diverse properties. These strategies can target the acrylamide core, the furan (B31954) ring, or the cyanophenyl moiety.

Table 2: Potential Derivatization Strategies

| Target Moiety | Reaction Type | Description | Potential Reagents/Conditions |

| Acrylamide Core | Michael Addition | Nucleophilic addition to the β-carbon of the α,β-unsaturated system. | Thiols, amines, or other nucleophiles under basic or catalytic conditions. |

| Acrylamide Core | Heck Reaction | Palladium-catalyzed coupling of the vinyl group with aryl or vinyl halides/triflates. | Aryl halides, Pd catalyst (e.g., Pd(OAc)₂), phosphine (B1218219) ligand, base. |

| Furan Ring | Electrophilic Aromatic Substitution | Introduction of substituents onto the electron-rich furan ring. | Nitrating agents (HNO₃/H₂SO₄), halogenating agents (NBS, NCS), Friedel-Crafts acylating/alkylating agents. |

| Cyanophenyl Ring | Nucleophilic Aromatic Substitution | Displacement of a suitable leaving group on the aromatic ring by a nucleophile. | Requires an activating group (e.g., nitro group) ortho or para to a leaving group. |

| Cyano Group | Hydrolysis | Conversion of the nitrile to a carboxylic acid or an amide. | Acidic or basic hydrolysis. |

| Cyano Group | Reduction | Conversion of the nitrile to a primary amine. | Reducing agents like LiAlH₄ or catalytic hydrogenation. |

The furan ring is susceptible to electrophilic attack, and reactions such as nitration or halogenation can introduce new functional groups. nih.gov The cyanophenyl ring, being electron-deficient, is less prone to electrophilic substitution but can undergo nucleophilic aromatic substitution if appropriately activated. The cyano group itself can be transformed into other functional groups, such as a carboxylic acid through hydrolysis or an aminomethyl group via reduction, further expanding the diversity of accessible analogs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig couplings, could also be employed to modify the aryl rings if appropriate halo-substituted precursors are used in the initial synthesis. nih.gov

Modification of the Cyanophenyl Moiety and its Impact on Synthesis

Synthetic approaches to analogues often involve starting with differently substituted anilines rather than post-synthetic modification. For instance, using anilines with alternative substitution patterns allows for the exploration of structure-activity relationships. The synthesis of α-aryl acrylamides has been shown to be selective for electron-deficient aromatic groups, which suggests that the cyanophenyl group in the parent amine is well-tolerated in certain advanced synthetic routes. nih.gov

Table 1: Potential Modifications of the Cyanophenyl Moiety

| Modification Type | Reagents/Conditions | Potential Outcome | Synthetic Implication |

|---|---|---|---|

| Nitrile Hydrolysis | Strong acid or base (e.g., H₂SO₄, NaOH) | Conversion of -CN to -COOH or -CONH₂ | Alters electronic properties and solubility; provides new functional group for further coupling. |

| Nitrile Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | Conversion of -CN to -CH₂NH₂ | Introduces a basic aminomethyl group, significantly changing the molecule's character. |

| Cycloaddition | Azides (e.g., NaN₃) | Formation of a tetrazole ring from the -CN group | Creates a new heterocyclic system with different biological and chemical properties. |

| Nucleophilic Substitution | Strong nucleophiles (e.g., NaOMe) | Replacement of other ring substituents (if present) | Requires specific activation and is less common for the cyano group itself. |

These modifications are typically performed on the 3-aminobenzonitrile precursor before its condensation to form the acrylamide, as the acrylamide functional group might not be stable under the required reaction conditions.

Structural Alterations and Functionalization of the Furyl Ring

The 5-methyl-2-furyl group is an electron-rich heteroaromatic system, making it susceptible to various electrophilic substitution reactions. ijabbr.com Its functionalization can lead to a diverse range of analogues. The furan ring's reactivity is also influenced by the attached acrylamide side chain.

Key functionalization strategies include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur at the C3 and C4 positions of the furan ring. The specific regioselectivity depends on the directing effects of the existing substituents.

Lithiation and Subsequent Quenching: The furan ring can be deprotonated using strong bases like n-butyllithium, followed by reaction with various electrophiles (e.g., aldehydes, alkyl halides) to introduce new substituents.

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles, allowing for the construction of complex bicyclic structures. researchgate.net

Ring Opening: Under acidic conditions, furan rings can undergo ring-opening reactions, leading to the formation of 1,4-dicarbonyl compounds, which can be a significant side reaction or a deliberate synthetic transformation. rsc.org

The synthesis of various furan-containing acrylamide derivatives has been reported, highlighting the versatility of this scaffold in medicinal chemistry. researchgate.netnih.govnih.gov For example, N-[(Furan-2-yl)methyl]acrylamide has been synthesized and polymerized, demonstrating the chemical accessibility and reactivity of the furan moiety. researchgate.net

Diversification at the Acrylamide Linker and its Synthetic Implications

The acrylamide linker is a critical component, acting as a Michael acceptor and participating in various addition and modification reactions. ekb.eg Its reactivity is central to the covalent modification of biological targets, a common mechanism of action for acrylamide-containing molecules. chemistryviews.org

Synthetic modifications at the acrylamide linker include:

Michael Addition: The electrophilic double bond readily undergoes conjugate addition with nucleophiles such as thiols (e.g., cysteine residues in proteins), amines, and alcohols. This reactivity is fundamental to its biological activity.

Transamidation: The amide bond itself can be exchanged under certain conditions. Recent advances have enabled the direct transamidation of even unactivated tertiary amides, offering a powerful tool for post-synthetic diversification of acrylamide-based structures. nih.govresearchgate.net

Double Bond Modification: The alkene can be subjected to reactions like hydrogenation (to give the corresponding propanamide), dihydroxylation, or epoxidation to create saturated and functionalized linkers.

Heck Coupling: The Mizoroki-Heck coupling reaction provides a pathway to synthesize 3-substituted acrylamides by reacting aryl halides with acrylic acid esters, which are then converted to the final amide. ekb.egresearchgate.net

Table 2: Synthetic Implications of Acrylamide Linker Diversification

| Reaction Type | Synthetic Approach | Outcome |

|---|---|---|

| α-Substitution | Lewis-base-mediated aryl/hydrogen exchange. nih.gov | Introduction of an aryl group at the α-position. |

| β-Substitution | Knoevenagel or Horner-Wadsworth-Emmons reactions using substituted precursors. ekb.egresearchgate.net | The 3-(5-methyl-2-furyl) group is a β-substituent. Further modification is less common. |

| N-Substitution | Direct transamidation or synthesis from different primary amines. nih.gov | The N-(3-cyanophenyl) group is an N-substituent. Can be exchanged to modulate properties. |

Mechanistic Investigations of Synthetic Pathways and Chemical Reactivity

Understanding the mechanisms behind the formation and reactivity of this compound is crucial for optimizing synthetic routes and predicting its chemical behavior.

Elucidation of Reaction Pathways, Transition States, and Intermediates

The formation of acrylamides can proceed through several pathways, often dictated by the chosen starting materials and catalysts.

Amide Bond Formation: The reaction of an acryloyl chloride with an amine proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating a chloride ion to yield the amide.

Maillard Reaction Pathway: In contexts involving heating of asparagine and reducing sugars, acrylamide can be formed through the Maillard reaction. nih.gov This involves the formation of a Schiff base, followed by Strecker-type degradation and β-elimination to yield acrylamide. nih.govfrontiersin.org While not a primary synthetic route for this specific compound, understanding this pathway is important in related fields. Key intermediates include azomethine ylides and decarboxylated Amadori compounds. nih.gov

Lewis Base Catalysis: In some advanced syntheses, such as the formation of α-aryl acrylamides, Lewis bases like DABCO play a multifaceted role. nih.gov Quantum chemical calculations have shown the base can be involved in 1,4-addition, acting as a proton shuttle, and mediating the transfer of other groups during the reaction. nih.gov The mechanism of the Baylis-Hillman reaction, which can form related structures, involves the generation of a zwitterionic enolate intermediate from the reaction of DABCO with the acrylamide. researchgate.net

Understanding Stereochemical Outcomes in Advanced Acrylamide Synthesis

The stereochemistry of the double bond in the acrylamide linker is a critical aspect of its structure. The trans (E) isomer is generally the thermodynamically more stable and more commonly synthesized product.

Control in Synthesis: Synthetic methods like the Horner-Wadsworth-Emmons and Wittig reactions, used to create the acrylic acid precursor, typically yield the (E)-isomer with high selectivity. Knoevenagel condensation reactions also tend to favor the formation of the (E)-isomer.

Isomerization: While the (E)-isomer is favored, isomerization to the (Z)-isomer can sometimes occur under photochemical conditions or through specific catalytic processes. However, for most standard synthetic and biological applications, the (E)-configuration is assumed.

Impact of Stereochemistry: The geometry of the double bond dictates the spatial arrangement of the furan ring and the cyanophenylamide group, which can have a profound impact on how the molecule fits into a binding pocket of a biological target. Therefore, controlling and confirming the stereochemistry is a crucial aspect of its synthesis.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide can be achieved.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

The protons of the 3-cyanophenyl ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern. For the 3-cyanophenyl group, one would anticipate a singlet or a complex multiplet for the proton between the two substituents, and doublets or triplets for the other aromatic protons, based on their coupling with adjacent protons.

The vinylic protons of the acrylamide (B121943) moiety would likely resonate as doublets in the region of δ 6.0-8.0 ppm, with a characteristic coupling constant (J) indicative of their trans or cis relationship. The proton on the α-carbon to the carbonyl group typically appears at a lower chemical shift than the proton on the β-carbon.

The furan (B31954) ring protons would also produce signals in the aromatic or heteroaromatic region, generally between δ 6.0 and 7.5 ppm. The methyl group attached to the furan ring would give rise to a characteristic singlet in the upfield region, likely around δ 2.0-2.5 ppm. The amide proton (N-H) would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration, but is often observed in the range of δ 8.0-10.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (N-H) | 8.0 - 10.0 | br s | - |

| Cyanophenyl (aromatic CH) | 7.0 - 8.0 | m | - |

| Acrylamide (vinylic CH) | 6.0 - 8.0 | d | 12-18 (trans) |

| Furan (heteroaromatic CH) | 6.0 - 7.5 | d | ~3-4 |

| Furan-CH₃ | 2.0 - 2.5 | s | - |

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.

The carbonyl carbon of the acrylamide group is expected to have a chemical shift in the downfield region, typically around δ 160-170 ppm. The carbon of the nitrile group (C≡N) would also be found in the downfield region, generally between δ 115 and 125 ppm.

The aromatic and heteroaromatic carbons of the cyanophenyl and furan rings would appear in the range of δ 100-150 ppm. The vinylic carbons of the acrylamide moiety would also fall within this region. The carbon of the methyl group attached to the furan ring would be observed in the upfield region, typically around δ 10-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 170 |

| Cyanophenyl/Furan (aromatic/heteroaromatic C) | 100 - 150 |

| Acrylamide (vinylic C) | 110 - 140 |

| Nitrile (C≡N) | 115 - 125 |

| Furan-CH₃ | 10 - 20 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

To definitively assign the ¹H and ¹³C NMR spectra and to establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent vinylic protons of the acrylamide group and between neighboring protons on the aromatic and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the different fragments of the molecule, for instance, by showing correlations between the amide proton and the carbons of the cyanophenyl ring, or between the vinylic protons and the carbonyl carbon.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide would be expected in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide group (Amide I band) would likely appear as a strong, sharp peak around 1650-1680 cm⁻¹. The C≡N stretching of the nitrile group would give a characteristic medium intensity band in the range of 2220-2260 cm⁻¹.

The C=C stretching vibrations of the aromatic and furan rings, as well as the acrylamide double bond, would be observed in the 1450-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be seen just below 3000 cm⁻¹.

Interactive Data Table: Predicted FTIR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Strong |

| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| C=C Stretch (Aromatic/Vinylic) | 1450 - 1650 | Medium to Strong |

| C-H Stretch (Aromatic/Vinylic) | > 3000 | Medium |

| C-H Stretch (Alkyl) | < 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be expected to show characteristic losses of small molecules or radicals, providing further evidence for the proposed structure. For example, cleavage of the amide bond could lead to fragments corresponding to the 3-cyanophenylamine and the 3-(5-methyl-2-furyl)acryloyl moieties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion. This is a crucial step in confirming the molecular formula of this compound. The experimentally determined exact mass would be compared to the calculated theoretical mass for the proposed formula, C₁₅H₁₂N₂O₂. A close match between these values (typically within a few parts per million) provides strong evidence for the correct elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and potential applications.

While specific crystallographic data for this compound are not publicly available, the analysis of structurally related acrylamide derivatives provides insight into the expected molecular conformation and crystal packing. For instance, studies on similar furan-containing acrylamide compounds reveal key structural features. In a related compound, 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide, the crystal structure was determined to be in the triclinic space group P-1. nih.govresearchgate.net The analysis of such structures often reveals details about the planarity of the acrylamide group and the dihedral angles between the various ring systems within the molecule. nih.gov

In a hypothetical crystallographic study of this compound, suitable single crystals would be grown, potentially through slow evaporation of a solvent. The crystal would then be subjected to X-ray diffraction analysis. The resulting data would allow for the determination of the unit cell parameters, space group, and the precise coordinates of each atom in the molecule.

Hypothetical Crystallographic Data for a Related Acrylamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4358 (3) |

| b (Å) | 9.4165 (5) |

| c (Å) | 10.3934 (5) |

| α (°) | 90.938 (2) |

| β (°) | 96.910 (2) |

| γ (°) | 105.872 (2) |

| Volume (ų) | 693.98 (6) |

| Z | 2 |

Note: This data is for the related compound 2-cyano-N-(furan-2-ylmethyl)-3-(3-nitrophenyl)propanamide and is presented for illustrative purposes. nih.govresearchgate.net

The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds, for example, between the amide N-H group and the cyano nitrogen or the carbonyl oxygen of an adjacent molecule, forming dimers or more extended chains. nih.gov The planarity of the furan and cyanophenyl rings, as well as the acrylamide backbone, would also be of significant interest.

Advanced Chromatographic Techniques for Purity Assessment and Isolation in Complex Mixtures

Chromatographic methods are indispensable tools for the separation, identification, and quantification of chemical compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds and for their quantitative analysis. A typical HPLC method for an acrylamide derivative would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

For the analysis of this compound, a gradient elution method would likely be employed, starting with a higher proportion of an aqueous solvent (e.g., water with a small amount of formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov Detection is commonly achieved using a UV-Vis detector, often a diode-array detector (DAD) that can acquire spectra across a range of wavelengths, aiding in peak identification. nih.gov

The retention time of the compound is a key qualitative parameter, while the area under the chromatographic peak is proportional to its concentration, allowing for quantitative analysis. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Representative HPLC Method Parameters for Acrylamide Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) mdpi.comnih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile nih.gov |

| Gradient | Linear gradient from 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.govmdpi.comnih.gov

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While acrylamide itself has low volatility, GC-MS analysis is often performed after a derivatization step to increase its volatility and thermal stability. thermofisher.comnih.gov A common derivatization agent is xanthydrol, which reacts with the acrylamide to form a more volatile derivative. nih.gov Another approach involves bromination, followed by dehydrobromination to form 2-bromopropenamide, which is amenable to GC analysis. amazonaws.com

The sample, after derivatization, is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" for identification.

For this compound, its applicability to GC-MS would depend on its thermal stability. If it is prone to degradation at the high temperatures used in the GC inlet, derivatization would be necessary. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized compound and characteristic fragmentation patterns related to the cyanophenyl, methylfuryl, and acrylamide moieties.

Typical GC-MS Parameters for Derivatized Acrylamide Analysis

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

GC-MS offers excellent sensitivity and selectivity, making it suitable for trace analysis and the identification of impurities, byproducts, or degradation products in a sample of this compound. thermofisher.comnih.govamazonaws.com

Computational Chemistry and Theoretical Modeling of N 3 Cyanophenyl 3 5 Methyl 2 Furyl Acrylamide

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

No published DFT studies on N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide were found. Such studies would typically involve:

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) for Chemical Reactivity

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. Without specific calculations, no data on the HOMO-LUMO energies or their spatial distribution for this compound can be presented.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. No MEP maps for this compound are available in the literature.

Calculation of Energy Gaps and Reactivity Indices

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical stability and reactivity. From this and other electronic properties, various reactivity indices such as chemical hardness, softness, and electronegativity can be calculated. The absence of DFT studies means that a data table of these parameters cannot be generated for the target compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. This is a fundamental tool in drug discovery.

Prediction of Optimal Binding Modes and Affinities with Biological Targets

There are no reported molecular docking studies involving this compound. Therefore, information regarding its potential biological targets, optimal binding poses, or binding affinities (e.g., docking scores) is not available.

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

A detailed analysis of the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, or pi-stacking, that this compound might form with a biological target is contingent on docking studies having been performed. As this is not the case, no such analysis can be provided.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of a molecule's behavior at the atomic level. nih.govsemanticscholar.org For this compound, MD simulations would be instrumental in understanding its flexibility, preferred shapes (conformations), and interactions with its environment, such as a solvent or a biological receptor.

The simulation process would involve creating a virtual system containing the molecule, often surrounded by solvent molecules like water, to mimic physiological conditions. semanticscholar.org Over the course of the simulation, which can span from nanoseconds to microseconds, the trajectory of each atom is tracked. semanticscholar.org Analysis of these trajectories would reveal:

Conformational Landscape: The molecule is not static; its rotatable bonds allow it to adopt various three-dimensional shapes. MD simulations can explore this landscape to identify the most stable (low-energy) conformations and the energy barriers between them. Key areas of flexibility in this compound would include the bonds connecting the phenyl ring, the acrylamide (B121943) linker, and the furan (B31954) ring.

Dynamic Behavior: Simulations can illustrate how the molecule behaves over time, including vibrational motions and larger conformational changes. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Solvation Effects: The interaction between the molecule and surrounding water molecules influences its properties and behavior. rsc.org MD simulations can detail the formation of hydrogen bonds and the structure of the water shell around different parts of the molecule, such as the polar cyano and amide groups. rsc.org

While specific simulation data for this compound is not available, the general application of this technique provides invaluable insights into molecular behavior. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity. SAR provides qualitative relationships, while QSAR establishes mathematical equations to predict the activity of new, unsynthesized molecules. These studies are fundamental in rational drug design and medicinal chemistry.

For a series of analogs of this compound, a QSAR/SAR study would begin by generating a dataset of molecules with known biological activities (e.g., enzyme inhibition, receptor binding affinity). Computational software would then be used to calculate a variety of molecular descriptors for each compound, such as:

Electronic properties: (e.g., partial charges, dipole moment) influenced by groups like the electron-withdrawing cyano group.

Steric properties: (e.g., molecular volume, surface area) related to the size and shape of substituents like the methyl group.

Hydrophobic properties: (e.g., LogP) describing the molecule's affinity for fatty versus aqueous environments.

Statistical methods are then employed to build a model that links these descriptors to the observed biological activity.

Identification of Crucial Pharmacophoric Features and Substituent Effects

A pharmacophore is the essential three-dimensional arrangement of molecular features that are necessary for biological activity. SAR and QSAR analyses are key to identifying these features. For this compound, a theoretical study would aim to determine which parts of the molecule are critical for its function.

Potential pharmacophoric features could include:

Hydrogen Bond Acceptors: The nitrogen atom of the cyano group and the oxygen atom of the acrylamide carbonyl.

Hydrogen Bond Donor: The nitrogen atom of the acrylamide group.

Aromatic/Hydrophobic Regions: The cyanophenyl and methyl-furyl rings.

SAR studies would involve synthesizing and testing derivatives where each part of the molecule is systematically modified. For example, moving the cyano group to different positions on the phenyl ring (ortho, para) or replacing the methyl group with other substituents (e.g., hydrogen, ethyl, halogen) would reveal the importance of their position and nature. The results would clarify the substituent effects, showing whether bulky, electron-donating, or electron-withdrawing groups at specific positions enhance or diminish biological activity.

Correlation of Theoretical Structural Modifications with Predicted Biological Activities

A validated QSAR model allows researchers to predict the biological activity of novel, theoretical compounds before they are synthesized, saving significant time and resources. Based on an initial QSAR model for this compound derivatives, scientists could propose structural modifications predicted to enhance potency or other desired properties.

For instance, if the model indicated that increased electron density on the furan ring is correlated with higher activity, modifications could be designed to test this hypothesis, such as adding electron-donating groups. Conversely, if the model suggested steric hindrance near the cyano group is detrimental, new designs would avoid bulky substituents at that position.

The table below illustrates hypothetical modifications and the type of predictions a QSAR model might generate.

| Base Compound | Theoretical Modification | Predicted Activity Change (Hypothetical) | Rationale (Based on Hypothetical QSAR Model) |

| This compound | Move cyano group from position 3 to 4 on the phenyl ring. | Decrease | The model indicates a hydrogen bond acceptor is required at the meta position for optimal receptor interaction. |

| This compound | Replace the methyl group on the furan ring with a trifluoromethyl group. | Increase | The model correlates increased electron-withdrawing character at this position with enhanced activity. |

| This compound | Replace the furan ring with a thiophene (B33073) ring. | Similar or slightly decreased | The model suggests the size and electronic nature of the five-membered heterocyclic ring are important, with oxygen providing a slight advantage. |

These predictions would then guide the synthesis of the most promising candidates for further biological evaluation, demonstrating the power of computational chemistry in streamlining the discovery process.

In Vitro Biological Activity and Mechanistic Research of N 3 Cyanophenyl 3 5 Methyl 2 Furyl Acrylamide

Enzyme Inhibition Studies (in vitro)

Tyrosinase Inhibition and Related Cellular Pathways (e.g., melanogenesis in B16F10 cells)

No published studies were found that investigate the inhibitory effect of N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide on the tyrosinase enzyme or its impact on melanogenesis in B16F10 cells.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition and Selectivity Profiling

There is no available data concerning the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes, nor any information on its selectivity profile.

Diacylglycerol O-acyltransferase (DGAT-1) Enzyme Inhibition

No research detailing the in vitro inhibition of the DGAT-1 enzyme by this compound could be located.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition and NAD+ Metabolism

There are no available studies on the effect of this compound on NAMPT inhibition or its subsequent effects on NAD+ metabolism.

Receptor Binding Affinity Profiling (in vitro)

No data has been published on the in vitro receptor binding affinity profile for this compound.

Integrin Receptor Antagonism (e.g., VLA-1) and Cellular Adhesion Modulation

Integrins are a family of transmembrane receptor proteins that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular communication, migration, and proliferation. The Very Late Antigen-1 (VLA-1), also known as integrin α1β1, is a key receptor for collagen and has been implicated in inflammatory diseases and cancer.

A series of acrylamide (B121943) derivatives have been investigated as potential antagonists of the VLA-1 integrin. While direct data for this compound is not specified, a patent for related acrylamide compounds describes their utility as VLA-1 antagonists. google.com These compounds are designed to interfere with the binding of VLA-1 to its ligands, thereby modulating cell adhesion processes. google.com The antagonism of integrin function can inhibit cell migration and may offer a therapeutic strategy for diseases where cell adhesion processes are dysregulated. wikipedia.org The general mechanism involves the compound blocking the receptor site, preventing the natural ligand from binding and initiating downstream signaling pathways that govern cell adhesion and movement. nih.govsigmaaldrich.com

Cellular Pathway Modulation (in vitro)

Induction of DNA Damage and Modulation of Gene Expression in Cancer Cell Lines (e.g., MCF7)

The human breast cancer cell line, MCF7, is a common model for studying the efficacy and mechanism of action of potential anti-cancer agents. Research on various cyano-acrylamide derivatives has demonstrated their ability to induce cell death and modulate genetic pathways in these cells. For instance, studies on related compounds have shown they can upregulate pro-apoptotic genes while downregulating anti-apoptotic genes like Bcl-2. researchgate.netnih.gov

Furthermore, these compounds have been observed to cause DNA fragmentation, a hallmark of apoptosis, in MCF7 cells. researchgate.net This suggests a mechanism of action that involves the induction of significant DNA damage, which can trigger programmed cell death. The modulation of gene expression is a critical component of this activity, with evidence showing that certain derivatives can alter the expression of genes such as p53 and BAX, which are central to the cellular response to DNA damage and the initiation of apoptosis. researchgate.net

Influence on Cellular Energy Metabolism Pathways

While specific studies detailing the influence of this compound on cellular energy metabolism are not available, the broader class of acrylamide derivatives has been investigated for its metabolic effects. The metabolism of acrylamide itself involves pathways that can lead to the formation of reactive metabolites. nih.gov Understanding how a complex derivative might interact with or perturb cellular energy pathways, such as glycolysis or mitochondrial respiration, is a critical area for future research to fully characterize its cellular impact.

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure and observing the corresponding changes in biological activity, researchers can identify key molecular features.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide, and how do reaction conditions influence yield?

- Methodology : Radical addition reactions using manganese(III) acetate with acrylamides and 1,3-dicarbonyl compounds are effective for synthesizing structurally related acrylamides. For example, trans-3-(5-methyl-2-furyl)dihydrobenzofuran-3-carboxamide was synthesized via radical reactions with 80% yield . Optimize reaction time, temperature (e.g., 35°C for 5 hours), and stoichiometric ratios (e.g., 1:1.2 molar ratio of acrylamide to dicarbonyl) to maximize regioselectivity and yield.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use a multi-spectroscopic approach:

- NMR : Analyze coupling constants (e.g., J = 15.6 Hz for trans-alkene protons in E-isomers) .

- X-ray crystallography : Resolve dihedral angles between the cyanophenyl and furyl-acrylamide moieties to confirm stereochemistry (e.g., trans-dihydrofuran derivatives show dihedral angles of 160–175°) .

- Mass spectrometry : Validate molecular weight via HRMS (e.g., [M+H]⁺ peaks with <2 ppm error) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for anti-inflammatory or antioxidant potential using:

- Nitric oxide scavenging assays : Measure IC₅₀ values in LPS-stimulated macrophages (e.g., related acrylamides show IC₅₀ = 12–35 µM) .

- Kinase inhibition profiling : Test against kinase panels (e.g., EGFR, VEGFR2) at 10 µM to identify preliminary targets .

Advanced Research Questions

Q. How do electronic effects of the 3-cyanophenyl group modulate intermolecular interactions in crystal packing?

- Methodology : Perform Hirshfeld surface analysis on X-ray data to quantify interactions (e.g., C–H···O/N hydrogen bonds contribute 25–30% of packing forces). Compare with analogs lacking the cyano group, which show reduced π-stacking due to weaker dipole interactions .

Q. What strategies resolve contradictions in SAR studies between in vitro and in vivo efficacy?

- Methodology :

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of furan rings reduces bioavailability) .

- Prodrug modification : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) to enhance solubility and delay metabolism .

Q. How can regioselectivity challenges in functionalizing the 5-methylfuran moiety be addressed?

- Methodology :

- Protecting group strategies : Temporarily block reactive sites (e.g., silyl ether protection of furan oxygen) to direct electrophilic substitution to the 3-position .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to predict activation barriers for competing reaction pathways .

Q. Why do similar acrylamides exhibit divergent cytotoxicity profiles despite structural homology?

- Methodology :

- Transcriptomic profiling : Compare gene expression in treated vs. untreated cancer cells (e.g., RNA-seq identifies differential regulation of apoptosis pathways) .

- Molecular docking : Map binding poses to target proteins (e.g., Bcl-2 or tubulin) to identify steric clashes caused by methyl or cyano substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.